ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core fused with a 4-methylthiazole-5-carboxylate moiety. Its synthesis likely involves multi-step protocols similar to those described for related dihydrochromeno-pyrrole-diones ().
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-25(32)23-14(4)27-26(35-23)28-20(15-7-6-8-16(29)11-15)19-21(30)17-9-12(2)13(3)10-18(17)34-22(19)24(28)31/h6-11,20,29H,5H2,1-4H3 |
InChI Key |
DDOAREOGVFIJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method involves the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired chromeno-pyrrole derivative by heating in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on structural analogs; exact values may vary.
Substituent Effects on Physicochemical Properties
- Hydroxyl vs.
- Ester Variations : The ethyl ester (target) vs. methyl ester () influences lipophilicity, with ethyl esters typically exhibiting higher membrane permeability .
- Thiazole Modifications : The acetyl-thiazole in ’s compound may increase steric hindrance, reducing binding affinity compared to the simpler thiazole-5-carboxylate in the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
